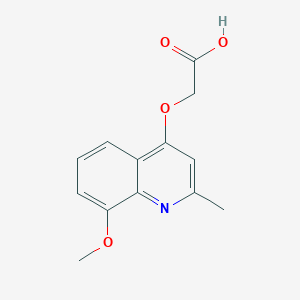
2-((8-Methoxy-2-methylquinolin-4-yl)oxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((8-メトキシ-2-メチルキノリン-4-イル)オキシ)酢酸は、キノリン誘導体のクラスに属する合成有機化合物です。キノリン誘導体は、その多様な生物活性で知られており、医薬品化学で広く使用されています。
準備方法
合成ルートと反応条件
2-((8-メトキシ-2-メチルキノリン-4-イル)オキシ)酢酸の合成は、通常、次の手順が含まれます。
出発物質: 合成は、8-メトキシ-2-メチルキノリンから始まります。
エーテル化: 8-メトキシ-2-メチルキノリンは、水酸化ナトリウムなどの塩基の存在下でクロロ酢酸と反応して、エーテル結合を形成します。
酸性化: 得られた生成物は、その後酸性化して、2-((8-メトキシ-2-メチルキノリン-4-イル)オキシ)酢酸を得ます。
工業生産方法
この化合物の工業生産方法は、同様の手順を大規模で行う場合がありますが、より大きなスケールで行われます。連続フロー反応器と最適化された反応条件の使用により、収率と純度を向上させることができます。さらに、工業的方法には、結晶化やクロマトグラフィーなどの高度な精製技術が組み込まれる場合があります。
化学反応の分析
反応の種類
2-((8-メトキシ-2-メチルキノリン-4-イル)オキシ)酢酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、酸化されてキノリンN-オキシド誘導体を形成することができます。
還元: 還元反応により、キノリン環をテトラヒドロキノリン誘導体に変換することができます。
置換: メトキシ基は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤を置換反応に使用できます。
主な生成物
酸化: キノリンN-オキシド誘導体。
還元: テトラヒドロキノリン誘導体。
置換: 使用した求核剤に応じて、さまざまな置換キノリン誘導体。
科学研究における用途
2-((8-メトキシ-2-メチルキノリン-4-イル)オキシ)酢酸には、いくつかの科学研究における用途があります。
化学: より複雑なキノリン誘導体の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。
医学: 特に新規治療薬の設計における、創薬における潜在的な使用について調査されています。
産業: 特殊化学品や材料の開発に使用されています。
科学的研究の応用
2-((8-Methoxy-2-methylquinolin-4-yl)oxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
2-((8-メトキシ-2-メチルキノリン-4-イル)オキシ)酢酸の作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合して、その活性を調節することができます。たとえば、代謝経路に関与する特定の酵素を阻害し、治療効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と生物学的コンテキストによって異なる可能性があります。
類似の化合物との比較
類似の化合物
8-メトキシキノリン: 同様の構造的特徴を持つ、より単純なアナログ。
2-メチルキノリン: メトキシと酢酸の官能基がありません。
キノリン-4-カルボン酸: カルボン酸基を含みますが、メトキシとエーテル結合がありません。
独自性
2-((8-メトキシ-2-メチルキノリン-4-イル)オキシ)酢酸は、メトキシ基と酢酸部分の両方が存在するため、ユニークです。この官能基の組み合わせは、独自の化学的特性と潜在的な生物活性を与え、研究開発のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
8-Methoxyquinoline: A simpler analog with similar structural features.
2-Methylquinoline: Lacks the methoxy and acetic acid functionalities.
Quinoline-4-carboxylic acid: Contains a carboxylic acid group but lacks the methoxy and ether linkages.
Uniqueness
2-((8-Methoxy-2-methylquinolin-4-yl)oxy)acetic acid is unique due to the presence of both the methoxy group and the acetic acid moiety. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
生物活性
The compound 2-((8-Methoxy-2-methylquinolin-4-yl)oxy)acetic acid is a derivative of the quinoline family, which has garnered significant attention due to its diverse biological activities. Quinoline derivatives are known for their efficacy in various pharmacological applications, including antimicrobial, anticancer, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
Biological Activity Overview
Research indicates that quinoline derivatives exhibit a wide range of biological activities. The following sections detail the specific activities attributed to this compound.
Anticancer Activity
Several studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds containing the 8-hydroxyquinoline moiety have shown significant antiproliferative effects against various cancer cell lines. In vitro studies demonstrate that derivatives similar to this compound can inhibit cell growth and induce apoptosis in cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Methylquinoline Derivative | HepG2 | 4.24 |
| Sorafenib (control) | HepG2 | 6.28 |
Table 1: Antiproliferative activity comparison of quinoline derivatives against HepG2 cells .
Antimicrobial Activity
Quinoline derivatives have also been evaluated for their antimicrobial properties. Studies indicate that compounds with similar structures exhibit potent antibacterial and antifungal activities.
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 18 |
| Standard Antibiotic (Amoxicillin) | Staphylococcus aureus | 20 |
Table 2: Antimicrobial activity of quinoline derivatives .
Antiviral Activity
The antiviral potential of quinoline derivatives has been explored, particularly in relation to HIV and other viral infections. Compounds similar to this compound have shown promise in reactivating latent HIV reservoirs, indicating their potential as therapeutic agents in HIV/AIDS treatment.
Case Study: A study evaluated various quinoline derivatives for their ability to reactivate latent HIV in J-Lat A2 cells. The compound exhibited a significant increase in GFP production, suggesting effective reactivation. .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many quinoline derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and viral replication.
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Metal Chelation : Quinoline derivatives often exhibit metal-chelating properties, which can enhance their biological efficacy by modulating metal-dependent biological processes.
特性
分子式 |
C13H13NO4 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC名 |
2-(8-methoxy-2-methylquinolin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C13H13NO4/c1-8-6-11(18-7-12(15)16)9-4-3-5-10(17-2)13(9)14-8/h3-6H,7H2,1-2H3,(H,15,16) |
InChIキー |
XQVDWHZPGSEHDU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















